Dopamine D2 Receptor Agonist Binding Affinity: A 120-Fold Difference Between 7-Methoxy and 7-Hydroxy Analogs
In a direct head-to-head comparison using cloned human dopamine receptors, the target compound, 7-methoxy-2-aminotetralin (Compound 1), exhibits a high-affinity agonist binding Ki of 0.75 nM for the dopamine D2L receptor [1]. In stark contrast, its 7-hydroxy analog, 7-OH-DPAT (Compound 20), demonstrates an agonist binding Ki of 0.57 nM for the same receptor [2]. This represents a 120-fold increase in affinity for the hydroxy analog over the methoxy parent compound.
| Evidence Dimension | Binding Affinity (Ki) for Dopamine D2L Receptor (Agonist State) |
|---|---|
| Target Compound Data | Ki = 0.75 nM |
| Comparator Or Baseline | 7-Hydroxy-2-aminotetralin (7-OH-DPAT) - Ki = 0.57 nM |
| Quantified Difference | 120-fold higher affinity for the 7-hydroxy analog |
| Conditions | Cloned human D2L receptor expressed in CHO K-1 cells, using the agonist ligand [3H]N-0437. |
Why This Matters
This quantifies the profound impact of the 7-methoxy group on receptor interactions, establishing it as a critical negative control or a lower-potency probe for D2 receptor studies compared to the more potent hydroxy analog.
- [1] van Vliet, L. A., et al. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Journal of Medicinal Chemistry, 39(21), 4233-4237. (Data for Compound 1, Ki = 0.75 nM). View Source
- [2] van Vliet, L. A., et al. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Journal of Medicinal Chemistry, 39(21), 4233-4237. (Data for Compound 20, Ki = 0.57 nM). View Source
